molecular formula C18H23N5O4S B2469143 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate CAS No. 886914-00-7

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2469143
CAS No.: 886914-00-7
M. Wt: 405.47
InChI Key: APXJIOPBTJCHRJ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXJIOPBTJCHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S with a molecular weight of approximately 427.6 g/mol. Its structure includes a thiazolo-triazole moiety linked to a furan ring and a piperazine carboxylate group, which contributes to its diverse biological interactions.

1. Target Interactions

The compound interacts with various molecular targets, including:

  • Activating Transcription Factor 4 (ATF4) : Involved in the cellular response to stress.
  • Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) : Plays a crucial role in regulating immune response.

These interactions suggest that the compound may modulate inflammatory pathways and cellular stress responses, potentially leading to neuroprotective effects and anti-inflammatory properties.

2. Biochemical Pathways

The compound is known to affect:

  • Endoplasmic Reticulum (ER) Stress Pathway : This pathway is crucial for protein folding and quality control within cells.
  • NF-kB Inflammatory Pathway : This pathway is central to the immune response and inflammation regulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli10 µg/ml
Pseudomonas aeruginosa100 µg/ml
Enterococcus faecalis10 µg/ml

These findings highlight the compound's potential as a novel antimicrobial agent against resistant strains .

Anti-Biofilm Activity

The compound has shown promising results in inhibiting biofilm formation in Gram-negative bacteria. For instance, it significantly reduced biofilm production at concentrations as low as 10 µg/ml against E. coli and Pseudomonas aeruginosa, indicating its potential utility in preventing biofilm-associated infections .

Study on Neuroprotection

A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could significantly reduce neuronal cell death induced by oxidative agents, likely due to its modulation of the ER stress pathway and NF-kB signaling.

Antimicrobial Resistance Research

In another study focused on combating antimicrobial resistance, this compound was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria. This synergistic effect suggests that it could be developed as an adjunct therapy in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can researchers optimize reaction yields?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with the piperazine-furan hybrid moiety. Key steps include:

  • Thiazolo-triazole formation : Cyclocondensation of thioamides with hydrazine derivatives under reflux in ethanol or DMF .
  • Piperazine coupling : Use of coupling reagents like EDCI/HOBt or phosphorus oxychloride to link the thiazolo-triazole to the piperazine-carboxylate group .
  • Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF for polar intermediates), and catalyst (e.g., triethylamine for acid scavenging) to improve yields (reported 45–65%) . Characterization : Confirm structure via 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR (thiazole C-S bond at ~160 ppm) and HRMS .

Q. How is the compound’s structural integrity validated, and what analytical techniques are critical?

  • X-ray crystallography : Resolve 3D conformation using SHELXL/ORTEP-III; observe bond angles (e.g., thiazole-triazole dihedral angle ~85°) .
  • Spectroscopy :
  • NMR : Detect piperazine N-CH2_2 signals at δ 2.5–3.5 ppm and furan protons at δ 6.2–7.4 ppm .
  • IR : Confirm hydroxyl (3200–3400 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) groups .
    • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the compound’s stability profiles under laboratory conditions?

  • Thermal stability : Decomposes above 200°C (DSC/TGA data) .
  • pH sensitivity : Hydrolyzes in strong acidic (pH < 3) or basic (pH > 10) conditions; store in neutral buffers .
  • Light sensitivity : Degrades under UV exposure; use amber vials for storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

Substituent ModificationBiological Activity TrendReference
Furan → Phenyl ↑ Anticancer activity (IC50_{50} 12→8 μM)
Piperazine → Benzylpiperazine ↓ Solubility, ↑ Neuroprotective effects
Ethyl → Methyl (thiazole) Reduced NLRP3 inhibition (IC50_{50} 0.5→1.2 μM)
Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then test in target-specific assays (e.g., NLRP3 inflammasome inhibition) .

Q. What computational tools are recommended for studying target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to NLRP3 (PDB: 6NPY). Key interactions: hydrogen bonding with ASC pyrin domain .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • QSAR : Develop models with MOE or RDKit to predict activity of novel analogs .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Example : Discrepancies in IC50_{50} values for NLRP3 inhibition (0.5 μM vs. 1.8 μM) arise from assay conditions:
  • Cell type : THP-1 vs. primary macrophages .
  • Endpoint measurement : IL-1β ELISA vs. caspase-1 activity .
    Resolution : Standardize protocols (e.g., use LPS-primed THP-1 cells and ATP activation) and validate with positive controls (MCC950) .

Q. What methodologies are suitable for in vivo pharmacokinetic studies?

  • ADME profiling :
  • Solubility : Use shake-flask method (PBS, pH 7.4) .
  • Plasma stability : Incubate with mouse plasma (37°C, 1 hr); analyze via LC-MS/MS .
    • In vivo testing : Administer orally (10 mg/kg in C57BL/6 mice); measure bioavailability (F = 35–40%) and brain penetration (logBB = -0.5) .

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